molecular formula C11H14N4O B12330273 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one

Cat. No.: B12330273
M. Wt: 218.26 g/mol
InChI Key: NMMLNRLILSKBGD-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. For instance, it may act as an inhibitor of alpha1-adrenergic receptors, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar piperazine moiety but with a benzothiazole core.

    Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione): Contains a piperazine ring with additional functional groups.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Structurally similar with variations in the substituents.

Uniqueness

4-Piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one is unique due to its specific combination of the benzimidazole core and piperazine moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in various fields of research and development .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-piperazin-1-yl-1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N4O/c16-11-13-8-2-1-3-9(10(8)14-11)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,16)

InChI Key

NMMLNRLILSKBGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3C2=NC(=O)N3

Origin of Product

United States

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